9-(4-bromobutyl)-9H-carbazole
Overview
Description
9-(4-Bromobutyl)-9H-carbazole is an organic compound that belongs to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-bromobutyl)-9H-carbazole typically involves the alkylation of carbazole with 1,4-dibromobutane. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(4-Bromobutyl)-9H-carbazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The carbazole moiety can be oxidized to form carbazole-9-one derivatives.
Reduction: The compound can be reduced to remove the bromine atom, yielding 9-butyl-9H-carbazole.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Products include 9-(4-azidobutyl)-9H-carbazole, 9-(4-thiobutyl)-9H-carbazole, and 9-(4-alkoxybutyl)-9H-carbazole.
Oxidation: Major products are carbazole-9-one derivatives.
Reduction: The primary product is 9-butyl-9H-carbazole.
Scientific Research Applications
9-(4-Bromobutyl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and dendrimers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its strong fluorescence properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent charge-transport properties.
Mechanism of Action
The mechanism of action of 9-(4-bromobutyl)-9H-carbazole depends on its application:
Biological Systems: It interacts with cellular components, potentially disrupting cell membranes or interfering with DNA replication.
Electronic Devices: Functions as a charge-transport material, facilitating the movement of electrons or holes in devices like OLEDs.
Comparison with Similar Compounds
Similar Compounds
- 9-Butyl-9H-carbazole
- 9-(4-Chlorobutyl)-9H-carbazole
- 9-(4-Methoxybutyl)-9H-carbazole
Uniqueness
9-(4-Bromobutyl)-9H-carbazole is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its analogs
Properties
IUPAC Name |
9-(4-bromobutyl)carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN/c17-11-5-6-12-18-15-9-3-1-7-13(15)14-8-2-4-10-16(14)18/h1-4,7-10H,5-6,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCQFUSWIBGIQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552271 | |
Record name | 9-(4-Bromobutyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00552271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10420-20-9 | |
Record name | 9-(4-Bromobutyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00552271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(4-Bromobutyl)-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of the bromobutyl group in 9-(4-Bromobutyl)-9H-carbazole?
A1: The bromobutyl group in this compound plays a crucial role in dictating the molecule's spatial arrangement. Research indicates that this group adopts a zigzag conformation and extends to one side of the otherwise planar carbazole ring system. [, ] This specific orientation influences the molecule's overall shape and potentially its interactions with other molecules. []
Q2: Are there any notable intermolecular interactions observed in the crystal structure of this compound?
A2: Interestingly, the crystal packing of this compound is primarily governed by weak van der Waals forces. [] While the molecule possesses a bromine atom, which could potentially engage in halogen bonding, no significant directional intermolecular contacts are reported in the crystallographic studies. []
Q3: Has the synthesis of this compound been explored using any specific methods?
A3: Yes, one study highlights the successful synthesis of this compound employing the phase transfer catalysis method. [] While the specific details of the reaction conditions are not provided in the abstract, this finding suggests the viability of this synthetic approach for obtaining the compound.
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